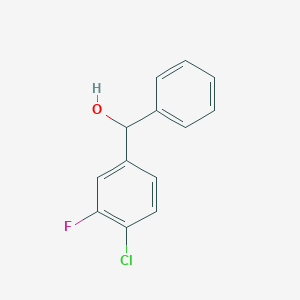
4-Chloro-3-fluorobenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluorobenzhydrol is an organic compound with the molecular formula C13H10ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobenzhydrol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluorobenzophenone.
Reduction: Formation of 4-chloro-3-fluorotoluene.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluorobenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzhydrol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenylmethanol
- 4-Chloro-3-fluorobenzyl alcohol
- 4-Chloro-3-fluorophenylboronic acid
Uniqueness
4-Chloro-3-fluorobenzhydrol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H10ClFO |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
(4-chloro-3-fluorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
IHXGOBHUOPVANK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


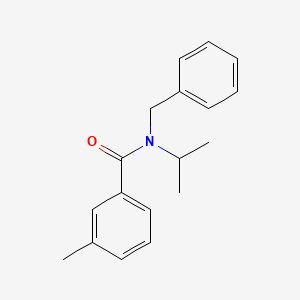
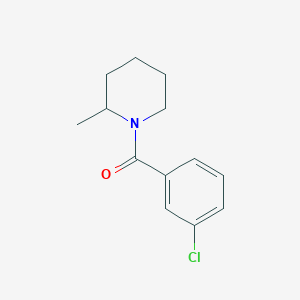
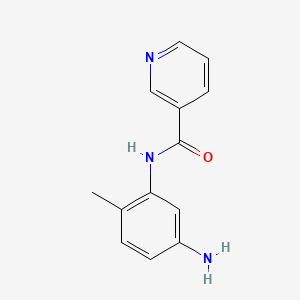
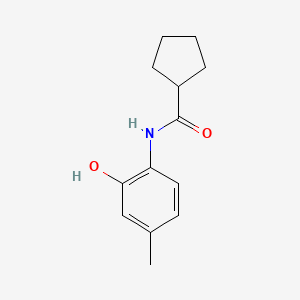
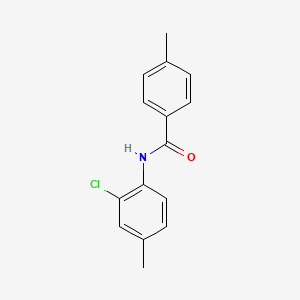
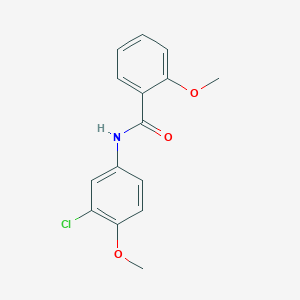
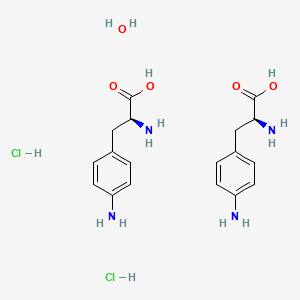
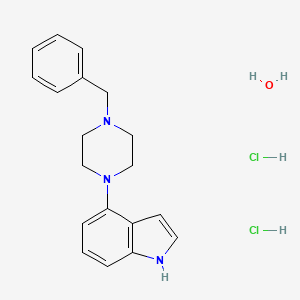

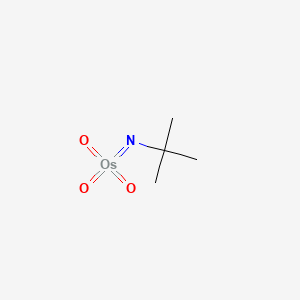

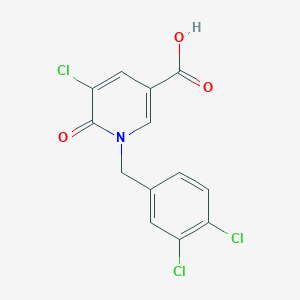
![methyl 2,5-dibenzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1636037.png)

